N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a synthetic small molecule characterized by a benzoxazepin core fused with a sulfonamide-substituted aromatic ring. The benzoxazepin moiety features a seven-membered heterocyclic ring containing oxygen and nitrogen, with ethyl and dimethyl substituents at the 5- and 3,3-positions, respectively. The 2-fluorobenzenesulfonamide group at the 7-position introduces a sulfonamide linker and a fluorine atom at the ortho position of the benzene ring.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-22-15-11-13(9-10-16(15)26-12-19(2,3)18(22)23)21-27(24,25)17-8-6-5-7-14(17)20/h5-11,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPVCFXSKQYHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. This compound has drawn interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , indicating a significant degree of complexity with various functional groups that enhance its reactivity and biological interactions. The presence of a sulfonamide group is particularly noteworthy as it is known for its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Weight | 468.54 g/mol |
| Functional Groups | Sulfonamide, Tetrahydrobenzo[b][1,4]oxazepine |
| Chemical Structure | Contains an oxazepine ring and sulfonamide moiety |
Biological Activity
Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The specific mechanisms of action for this compound are linked to its interactions with various molecular targets.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial infections. For example, sulfonamides have been shown to inhibit carbonic anhydrases, which play critical roles in physiological processes such as pH regulation and fluid balance .
- Receptor Interaction : Studies suggest that this compound could bind to specific receptors or enzymes, elucidating its potential therapeutic effects in various conditions.
Research Findings
Recent studies highlight the importance of the structural features of this compound in determining its biological activity. The unique combination of functional groups allows for diverse chemical interactions which can be harnessed for therapeutic purposes.
Summary of Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with derivatives such as N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (). Key differences include:
Substituent Type: The target compound features a sulfonamide group (-SO₂NH₂), while the analog has a benzamide group (-CONH₂).
Fluorination Pattern : The target compound has a single ortho-fluorine on the benzene ring, whereas the analog has 3,4-difluoro substitutions. Fluorine’s electron-withdrawing effects can influence aromatic ring reactivity, metabolic stability, and lipophilicity. Ortho-fluorine may sterically hinder rotational freedom, affecting binding kinetics .
Hypothetical Bioactivity and Pharmacokinetic Profiles
Based on , compounds with similar core structures but differing substituents often cluster into distinct bioactivity groups. For example:
- Sulfonamide-containing derivatives may target enzymes like carbonic anhydrases or tyrosine kinases due to the sulfonamide’s affinity for zinc-containing active sites.
- Benzamide analogs might prioritize interactions with G-protein-coupled receptors or transporters, leveraging the amide group’s flexibility.
Table 1: Structural and Inferred Property Comparison
*Calculated using average mass from and analogous compounds.
Implications for Drug Discovery
emphasizes that minor structural variations can drastically alter bioactivity profiles. Conversely, the 3,4-difluoro pattern in the analog could increase metabolic resistance due to reduced cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
